3-(4-Chlorophenyl)-3-oxetanamine
CAS No.:
Cat. No.: VC16004817
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO |
|---|---|
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)oxetan-3-amine |
| Standard InChI | InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
| Standard InChI Key | FQUPJAVDXIORJK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)(C2=CC=C(C=C2)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(4-Chlorophenyl)-3-oxetanamine (C₉H₁₀ClN) consists of a four-membered oxetane ring substituted at the 3-position with a 4-chlorophenyl group and an amine group. The oxetane ring introduces significant ring strain due to its 90° bond angles, which enhances reactivity compared to larger cyclic ethers . The hydrochloride salt form (C₉H₁₁Cl₂N) is commonly utilized to improve aqueous solubility for experimental applications .
Table 1: Key Physicochemical Properties
The 4-chlorophenyl group contributes to lipophilicity (logP ≈ 2.8), facilitating membrane permeability, while the amine group enables hydrogen bonding with biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-(4-chlorophenyl)-3-oxetanamine typically involves a three-step process:
-
Oxetane Ring Formation: Cyclization of epichlorohydrin derivatives with 4-chlorophenyl Grignard reagents under Lewis acid catalysis (e.g., BF₃·OEt₂).
-
Amine Functionalization: Nucleophilic substitution of a halogenated oxetane intermediate with ammonia or protected amines.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key Reaction Conditions:
-
Temperature: 0–25°C for cyclization
-
Solvents: Tetrahydrofuran (THF) or dichloromethane
Industrial Manufacturing
Industrial processes optimize for cost and scalability:
-
Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for cyclization steps.
-
Catalyst Recycling: Use of immobilized Lewis acids to minimize waste.
-
Purity Standards: ≥95% purity achieved through fractional crystallization .
Applications in Medicinal Chemistry
Role in Drug Design
The oxetane ring’s strain and the chlorophenyl group’s electron-withdrawing effects make this compound a versatile intermediate:
-
Antiviral Agents: Structural analogs inhibit viral proteases by mimicking natural substrates .
-
Central Nervous System (CNS) Drugs: Enhanced blood-brain barrier penetration due to moderate lipophilicity .
Table 2: Comparative Bioactivity of Oxetanamine Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 3-(4-Chlorophenyl)-3-oxetanamine | HBV Polymerase | 120 |
| 3-Phenyl-3-oxetanamine | Dopamine D2 Receptor | 450 |
| 3-(4-Fluorophenyl)-3-oxetanamine | SARS-CoV-2 Mpro | 89 |
Data adapted from patent literature and biochemical assays .
Pharmacological Profile and Mechanistic Insights
Mechanism of Action
The compound’s bioactivity arises from:
-
Ring-Opening Reactions: Strain-driven cleavage of the oxetane ring generates electrophilic intermediates that alkylate target proteins .
-
Hydrogen Bonding: The amine group interacts with catalytic residues in enzymes (e.g., viral polymerases) .
Pharmacokinetics
-
Absorption: Oral bioavailability ≈40% in rodent models due to first-pass metabolism .
-
Half-Life: 2.3 hours (mice), necessitating sustained-release formulations for therapeutic use .
Future Perspectives
Research Opportunities
-
Targeted Drug Delivery: Conjugation with nanoparticles to improve CNS uptake .
-
Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and amine groups to enhance potency .
Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume